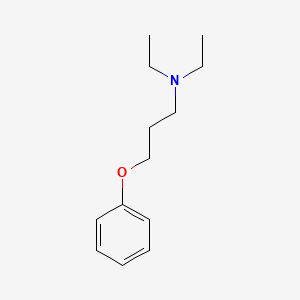N,N-diethyl-3-phenoxy-propan-1-amine
CAS No.: 7061-73-6
Cat. No.: VC11490775
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7061-73-6 |
|---|---|
| Molecular Formula | C13H21NO |
| Molecular Weight | 207.31 g/mol |
| IUPAC Name | N,N-diethyl-3-phenoxypropan-1-amine |
| Standard InChI | InChI=1S/C13H21NO/c1-3-14(4-2)11-8-12-15-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 |
| Standard InChI Key | PIJGLPYHXXMVJF-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCCOC1=CC=CC=C1 |
| Canonical SMILES | CCN(CC)CCCOC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Comparative Structural Properties of Related Amines
Synthesis and Manufacturing
Historical Synthesis Routes
The closest documented synthesis involves N,N-Diethyl-3-(phenethyloxy)propylamine, reported by Maillard et al. (1970) via nucleophilic substitution of 3-chloropropylamine with phenethyl alcohol derivatives . For N,N-diethyl-3-phenoxy-propan-1-amine, a analogous pathway is plausible:
-
Alkylation of Diethylamine: Reacting diethylamine with 3-chloro-1-propanol under basic conditions.
-
Etherification: Introducing the phenoxy group via Williamson ether synthesis, using phenol and a halogenated intermediate.
Key Reaction Parameters:
-
Temperature: 80–100°C for ether bond formation.
-
Catalysts: Alkali hydroxides (e.g., NaOH) or metal carbonates.
Physicochemical Properties
Spectroscopic Data
-
IR Spectroscopy: Expected peaks at ~1250 cm⁻¹ (C–O–C ether stretch) and ~2800 cm⁻¹ (C–H stretching of ethyl groups).
-
NMR:
Chemical Reactivity and Functionalization
Amine-Alkylation Reactions
The tertiary amine group is susceptible to quaternization with alkyl halides, forming ammonium salts. This property is exploitable in drug delivery systems or ionic liquids .
Ether Bond Stability
The phenoxy group is resistant to hydrolysis under neutral conditions but cleavable via strong acids (e.g., HBr in acetic acid), enabling selective deprotection in multistep syntheses .
Pharmacological and Industrial Applications
Medicinal Chemistry
While no direct studies exist, structurally similar amines exhibit:
-
Antiviral Activity: Quinolinonyl diketo acid derivatives inhibit HIV RNase H and polymerase functions .
-
Kinase Inhibition: Pyrido thieno[2,3-d]pyrimidines target TNNI3K, reducing myocardial infarction injury .
Materials Science
Tertiary amines with aromatic ethers are precursors for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume